molecular formula C17H22N4OS2 B12265362 4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B12265362
M. Wt: 362.5 g/mol
InChI Key: SUGPAPBDLRZFAZ-UHFFFAOYSA-N
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Description

4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound that features a thienopyrimidine core, a piperidine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine ring and the thiomorpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiomorpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit protein kinases, leading to altered signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable selective interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N4OS2

Molecular Weight

362.5 g/mol

IUPAC Name

[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H22N4OS2/c1-12-10-24-15-14(12)18-11-19-16(15)21-4-2-3-13(9-21)17(22)20-5-7-23-8-6-20/h10-11,13H,2-9H2,1H3

InChI Key

SUGPAPBDLRZFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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